molecular formula C19H24N2O3S B3650080 2-(2,3-dimethyl-N-methylsulfonylanilino)-N-[(2-methylphenyl)methyl]acetamide

2-(2,3-dimethyl-N-methylsulfonylanilino)-N-[(2-methylphenyl)methyl]acetamide

Cat. No.: B3650080
M. Wt: 360.5 g/mol
InChI Key: IRKFYKBLLDJOFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N~2~-(2,3-dimethylphenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide” is a complex organic compound. It contains a glycinamide group (a derivative of glycine, the simplest amino acid), a methylsulfonyl group (a sulfur-containing group), and phenyl groups with methyl substituents .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the appropriate benzene derivatives. The exact method would depend on the specific positions of the substituents on the benzene rings .


Molecular Structure Analysis

The molecular structure would be determined by the specific arrangement of these groups in the molecule. The presence of the amide group (from the glycinamide) could lead to the formation of hydrogen bonds, affecting the compound’s physical and chemical properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the different functional groups present in the molecule. For example, the amide group might be hydrolyzed under acidic or basic conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, ability to form hydrogen bonds, and steric hindrance from the bulky phenyl groups would all play a role .

Mechanism of Action

The mechanism of action of this compound is not clear without more specific information about its use. If it’s used as a drug, it would depend on its interactions with biological molecules in the body .

Safety and Hazards

Without specific information, it’s hard to comment on the safety and hazards of this compound. Standard safety procedures should be followed when handling it .

Future Directions

The future directions for research on this compound would depend on its current applications. If it has medicinal properties, research could focus on improving its efficacy or reducing side effects .

Properties

IUPAC Name

2-(2,3-dimethyl-N-methylsulfonylanilino)-N-[(2-methylphenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3S/c1-14-9-7-11-18(16(14)3)21(25(4,23)24)13-19(22)20-12-17-10-6-5-8-15(17)2/h5-11H,12-13H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRKFYKBLLDJOFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N(CC(=O)NCC2=CC=CC=C2C)S(=O)(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,3-dimethyl-N-methylsulfonylanilino)-N-[(2-methylphenyl)methyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-(2,3-dimethyl-N-methylsulfonylanilino)-N-[(2-methylphenyl)methyl]acetamide
Reactant of Route 3
Reactant of Route 3
2-(2,3-dimethyl-N-methylsulfonylanilino)-N-[(2-methylphenyl)methyl]acetamide
Reactant of Route 4
Reactant of Route 4
2-(2,3-dimethyl-N-methylsulfonylanilino)-N-[(2-methylphenyl)methyl]acetamide
Reactant of Route 5
Reactant of Route 5
2-(2,3-dimethyl-N-methylsulfonylanilino)-N-[(2-methylphenyl)methyl]acetamide
Reactant of Route 6
Reactant of Route 6
2-(2,3-dimethyl-N-methylsulfonylanilino)-N-[(2-methylphenyl)methyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.